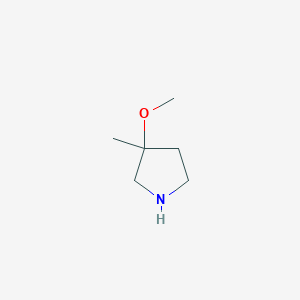

3-Methoxy-3-methylpyrrolidine

Description

3-Methoxy-3-methylpyrrolidine (CAS: 870694-29-4) is a pyrrolidine derivative featuring a five-membered saturated nitrogen ring substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at the 3-position. Its molecular formula is C₆H₁₃NO (free base), with a monoisotopic mass of 115.09972 Da . The hydrochloride salt form (C₆H₁₃ClNO, MW: 151.63 g/mol) is commonly used in pharmaceutical and industrial applications, as evidenced by its presence in 55 patents . The compound’s small molecular size and polar substituents contribute to its utility in drug synthesis, particularly as a building block for bioactive molecules.

Properties

IUPAC Name |

3-methoxy-3-methylpyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(8-2)3-4-7-5-6/h7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSUXKPECVWYHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-3-methylpyrrolidine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselective formation of the pyrrolidine ring . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .

Industrial Production Methods: Industrial production of 3-Methoxy-3-methylpyrrolidine often employs scalable synthetic routes that ensure high yield and purity. These methods may include catalytic hydrogenation and microwave-assisted organic synthesis to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-3-methylpyrrolidine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to it.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

Oxidation: Formation of corresponding N-oxides or carbonyl derivatives.

Reduction: Formation of fully saturated pyrrolidine derivatives.

Substitution: Formation of N-alkyl or N-acyl pyrrolidine derivatives.

Scientific Research Applications

3-Methoxy-3-methylpyrrolidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-3-methylpyrrolidine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to desired biological effects . Molecular docking studies have shown that the compound can bind to active sites of target proteins, influencing their function and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrrolidine Family

Table 1: Key Pyrrolidine Derivatives

Key Observations :

- Substituent Effects : The 3-methoxy-3-methyl group in the target compound enhances steric hindrance compared to linear substituents like 3-(methoxymethyl) . This impacts reactivity in nucleophilic substitutions.

- Chirality: (S)-3-(Methoxymethyl)pyrrolidine HCl highlights the role of stereochemistry in drug activity, a factor absent in the non-chiral target compound.

- Bulkiness : 1-Butyl-3-(diphenylmethoxy)pyrrolidine has a significantly larger molecular weight (309.45 g/mol) due to bulky aromatic groups, reducing solubility in polar solvents compared to the target compound.

Pyridine-Based Analogues

Table 2: Pyridine Derivatives with Methoxy Groups

Key Observations :

- Ring Size and Basicity : Pyridine derivatives (six-membered ring) exhibit lower basicity compared to pyrrolidines (five-membered saturated ring) due to aromatic nitrogen .

- Electron-Withdrawing Groups: Substituents like nitro (-NO₂) in 3-Methoxy-2-nitropyridine increase electrophilicity, contrasting with the electron-donating methoxy group in the target compound.

Piperidine and Piperidone Analogues

Research and Industrial Relevance

- Patent Activity : The high patent count (55) for 3-Methoxy-3-methylpyrrolidine HCl underscores its industrial value, likely as a chiral auxiliary or pharmacophore in drug candidates.

- Synthetic Flexibility : Compared to bulkier analogues like 1-butyl-3-(diphenylmethoxy)pyrrolidine , the target compound’s smaller size allows for easier functionalization in multi-step syntheses.

Biological Activity

3-Methoxy-3-methylpyrrolidine, a chiral nitrogen-containing heterocyclic compound, has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a five-membered pyrrolidine ring with a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to the third carbon. The molecular formula is with a molecular weight of approximately 113.18 g/mol. Its hydrochloride form enhances solubility, making it suitable for various applications in medicinal chemistry.

The biological activity of 3-Methoxy-3-methylpyrrolidine involves several mechanisms:

- Binding to Receptors : The compound interacts with specific receptors or enzymes within biological systems, influencing their activity and leading to various physiological effects.

- Modulation of Neurotransmitter Systems : It has been suggested that this compound may affect neurotransmitter systems, which could have implications for treating neurological disorders.

- Chemical Interactions : The methoxy group can participate in nucleophilic substitution reactions, while the nitrogen atom can undergo protonation and deprotonation, influencing its reactivity and biological effects.

Pharmacological Activities

Research indicates that 3-Methoxy-3-methylpyrrolidine exhibits various pharmacological activities:

- Neuropharmacological Effects : Studies suggest that the compound may modulate neurotransmitter systems, potentially aiding in the treatment of conditions such as anxiety and depression.

- Antioxidant Activity : Some findings indicate that compounds with similar structures possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

- Antimicrobial Properties : There is preliminary evidence suggesting potential antimicrobial effects against certain pathogens, warranting further investigation.

Study 1: Neuropharmacological Potential

A study investigated the effects of 3-Methoxy-3-methylpyrrolidine on neurotransmitter systems in rodent models. Results indicated significant modulation of serotonin and dopamine levels, suggesting potential applications in treating mood disorders.

Study 2: Antioxidant Activity

Research published in a peer-reviewed journal assessed the antioxidant capacity of various pyrrolidine derivatives, including 3-Methoxy-3-methylpyrrolidine. The compound demonstrated notable free radical scavenging activity, highlighting its potential as a therapeutic agent against oxidative stress .

Study 3: Antimicrobial Efficacy

In vitro assays evaluated the antimicrobial properties of 3-Methoxy-3-methylpyrrolidine against common bacterial strains. The results showed promising activity, indicating its potential as a lead compound for developing new antimicrobial agents.

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.